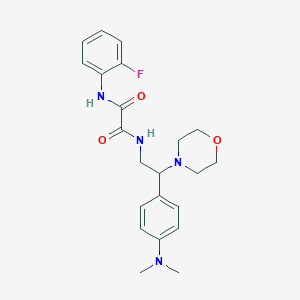![molecular formula C24H18FN5O4 B2664078 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1052620-98-0](/img/structure/B2664078.png)
2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,4-d][1,2,3]triazole ring, a fluorophenyl group, and a phenoxyphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of metal catalysts and organocatalysts . The 1,2,3-triazole scaffold, which is part of the compound, is not found in nature but is synthesized by chemists due to its excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives .
Molecular Structure Analysis
The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups and rings. The IR and NMR spectra provide valuable information about the compound’s structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, the presence of the fluorophenyl group could influence the compound’s reactivity and polarity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activity
Research has been conducted on the synthesis and evaluation of novel N-substituted acetamide derivatives for their herbicidal activities. One study focused on the design and synthesis of N-substituted acetamides utilizing 4-fluoro-aniline as a starting material, which indicates a methodological approach relevant to compounds with similar structural features. These compounds showed promising herbicidal activities against various dicotyledonous weeds, demonstrating the potential for agricultural applications (Wu et al., 2011).
Synthesis and Structural Characterization
Another aspect of research involves the synthesis and structural characterization of compounds with complex fluorophenyl groups. For instance, a study described the synthesis of a fluorophenyl-containing compound and detailed its crystal structure, highlighting the importance of structural elucidation in understanding the properties and potential applications of such compounds (Liang, 2009).
Antimicrobial Activity
Compounds with similar structural motifs have been explored for their antimicrobial properties. Research into N-substituted acetamide derivatives has shown potential antibacterial and antifungal activities, suggesting these compounds could serve as bases for developing new antimicrobial agents. This line of research underscores the therapeutic potential of such compounds in combating microbial infections (MahyavanshiJyotindra et al., 2011).
Modification and Drug Design
Studies have also explored the modification of certain acetamide compounds to enhance their therapeutic profiles. For instance, replacing the acetamide group with an alkylurea moiety in a specific compound demonstrated reduced toxicity and retained antiproliferative activity, offering insights into drug design strategies for better safety and efficacy profiles (Wang et al., 2015).
Zukünftige Richtungen
The constant developments in the synthesis of 1,2,3-triazoles indicate that they will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This suggests that the compound could have potential applications in various fields of chemistry and medicine.
Eigenschaften
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O4/c25-15-6-10-17(11-7-15)30-23(32)21-22(24(30)33)29(28-27-21)14-20(31)26-16-8-12-19(13-9-16)34-18-4-2-1-3-5-18/h1-13,21-22H,14H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCAWRFKLSXPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)




![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)
![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)


![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2664015.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2664017.png)
